molecular formula C10H9N3O2 B3126449 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 334017-23-1

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3126449
CAS No.: 334017-23-1
M. Wt: 203.2 g/mol
InChI Key: PQSQNZNTVNGSAE-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Scientific Research Applications

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The future directions in the research and development of such compounds could involve the design of new compounds with different biological profiles . This could be achieved by modifying the central core structure and the side chain of the existing active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to yield the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazole and pyridine derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
  • 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxylic acid group can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQNZNTVNGSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207827
Record name 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334017-23-1
Record name 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334017-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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